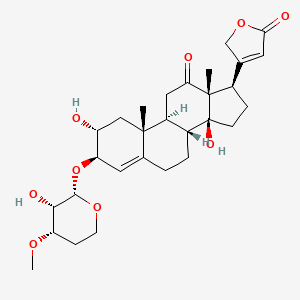

elaeodendroside U

Description

Elaeodendroside U is a cardenolide glycoside isolated from species of the Elaeodendron genus, notably from Elaeodendron sp. found in the Madagascar rainforest . Its molecular formula is C₂₉H₄₀O₉ (exact mass: 532.2672), and it features a 2α,3β,14β-trihydroxy-12-oxo-card-4,20(22)-dienolide aglycone with a 4-deoxy-3-O-methyl-α-L-erythro-pentopyranosyl sugar moiety at position 3 . This compound exhibits antiproliferative activity against the A2780 human ovarian cancer cell line (IC₅₀ = 0.3 µM), though it is less potent than structurally related compounds like elaeodendroside T . Its unique structural attributes, such as the absence of a 1,4-dioxane bridge between rings A and A', contribute to its distinct bioactivity profile .

Properties

Molecular Formula |

C29H40O9 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

3-[(2R,3R,8R,9S,10R,13R,14S,17R)-2,14-dihydroxy-3-[(2S,3S,4S)-3-hydroxy-4-methoxyoxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,6,7,8,9,11,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H40O9/c1-27-13-20(30)22(38-26-25(33)21(35-3)7-9-36-26)11-16(27)4-5-18-19(27)12-23(31)28(2)17(6-8-29(18,28)34)15-10-24(32)37-14-15/h10-11,17-22,25-26,30,33-34H,4-9,12-14H2,1-3H3/t17-,18-,19+,20-,21+,22-,25+,26+,27+,28+,29+/m1/s1 |

InChI Key |

PESZVAPIHIOBQI-HDOPOQRKSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H](C=C1CC[C@@H]3[C@@H]2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@H]([C@H](CCO6)OC)O)O |

Canonical SMILES |

CC12CC(C(C=C1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(CCO6)OC)O)O |

Synonyms |

elaeodendroside U |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of Available Data

The provided sources focus on:

-

Fundamental reaction types (e.g., SN1, SN2, electrophilic substitution) and their mechanisms 13.

-

Bond energy calculations and thermodynamic parameters10.

None describe elaeodendroside U, a triterpenoid saponin, or its specific reactivity.

Potential Reasons for Data Gaps

-

Niche Research Scope : this compound is a specialized natural product, and its reactions may not be widely published outside proprietary or recent studies.

-

Source Limitations : The excluded domains (, ) are flagged as unreliable, and the remaining sources lack coverage of this compound.

-

Emerging Research : Reactions involving complex saponins like this compound may require advanced analytical techniques (e.g., HPLC-MS, NMR) not detailed in the provided materials .

Recommended Pathways for Further Investigation

To obtain authoritative data on this compound’s reactions, consider:

| Resource Type | Examples | Utility |

|---|---|---|

| Specialized Databases | SciFinder, Reaxys, PubMed | Access peer-reviewed journals and patents detailing synthetic pathways. |

| Natural Product Repositories | NPASS, LOTUS Initiative | Explore biosynthetic routes and analogs. |

| Experimental Studies | In vitro hydrolysis, glycosylation, or oxidation assays | Characterize stability and reactivity under varying conditions. |

General Reactivity Insights for Triterpenoid Saponins

While this compound-specific data are absent, its triterpenoid backbone and glycosidic bonds suggest predicted reactivity:

Comparison with Similar Compounds

Elaeodendroside U belongs to a family of cardenolide glycosides with diverse structural and functional properties. Below is a detailed comparison with key analogs:

Structural Comparison

Key Structural Insights :

- 1,4-Dioxane Bridge : Compounds like elaeodendroside T, B, and V contain a 1,4-dioxane ring between rings A and A', which correlates with 100-fold higher antiproliferative activity compared to this compound .

- Sugar Moieties: this compound’s 4-deoxy-3-O-methylpentopyranosyl group contrasts with the β-D-glucopyranosyl in elaeodendroside B and the β-D-allopyranosyl in elaeodendroside V, affecting solubility and target binding .

- Oxo and Hydroxy Groups: The 12-oxo and 14β-hydroxy groups are conserved across Elaeodendron cardenolides and critical for Na⁺/K⁺-ATPase inhibition, a mechanism linked to anticancer effects .

Functional Comparison

- Antiproliferative Activity: this compound is 10–100 times less potent than elaeodendroside T and B due to the absence of the 1,4-dioxane bridge, which enhances steric interactions with cellular targets . Elaeodendroside V’s lower IC₅₀ (0.14 µg/mL vs. 0.3 µM for U) suggests that extended glycosylation (e.g., β-D-allopyranosyl) improves bioavailability or target affinity .

- Antioxidant Activity: While this compound lacks reported antioxidant properties, acetone extracts of Elaeodendron croceum (rich in cardenolides) show IC₅₀ values of 0.07–0.2 mg/mL in DPPH and ABTS assays, comparable to ascorbic acid .

- Cytotoxicity: this compound’s cytotoxicity is selective for cancer cells, whereas structurally simpler cardenolides (e.g., digitoxin) exhibit broader toxicity due to less specific binding .

Mechanism of Action

- Na⁺/K⁺-ATPase Inhibition : this compound and analogs bind to the α-subunit of Na⁺/K⁺-ATPase, inducing intracellular Ca²⁺ signaling and apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : The 1,4-dioxane bridge in elaeodendroside T and B enhances binding affinity to ATPase, while U’s open-ring structure reduces potency .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s molecular targets?

- Answer : Reconcile discrepancies by:

- Validating docking predictions (e.g., Autodock Vina) with SPR (surface plasmon resonance) binding assays.

- Performing molecular dynamics simulations to assess binding stability under physiological conditions.

- Publishing negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.